molecular formula C18H21FN4 B5979443 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5979443
M. Wt: 312.4 g/mol
InChI Key: AUSAPMIUAUVHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group and a pyrazolo[1,5-a]pyrimidine core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-carboxamide

Uniqueness

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the N-(3-methylbutyl) group differentiates it from other similar compounds and may contribute to its unique activity profile .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4/c1-12(2)8-9-20-17-10-13(3)22-18-16(11-21-23(17)18)14-4-6-15(19)7-5-14/h4-7,10-12,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSAPMIUAUVHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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